molecular formula C9H6N2S2 B12553600 2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile CAS No. 142892-35-1

2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile

Cat. No.: B12553600
CAS No.: 142892-35-1
M. Wt: 206.3 g/mol
InChI Key: NTFUXHOTRGKDDW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of 2-thioxopyridine-3-carbonitrile derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with methyl formate and 2-cyanoethanethioamide, followed by cyclization with N-aryl-2-bromoacetamides . The reaction conditions often involve the use of bases such as potassium carbonate in ethanol or ethylene glycol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile stands out due to its unique combination of a thienopyridine core with a methylsulfanyl group and a nitrile group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .

Properties

CAS No.

142892-35-1

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-methylsulfanylthieno[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6N2S2/c1-12-9-6(5-10)8-7(13-9)3-2-4-11-8/h2-4H,1H3

InChI Key

NTFUXHOTRGKDDW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(S1)C=CC=N2)C#N

Origin of Product

United States

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